TP-110

Catalog No.
S548209
CAS No.
688737-95-3
M.F
C37H41N3O6
M. Wt
623.73794
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TP-110

CAS Number

688737-95-3

Product Name

TP-110

IUPAC Name

(2S)-2-((2S)-3-(4-methoxyphenyl)-N-(1-(4-methoxyphenyl)-3-oxopropan-2-yl)-2-(2-(naphthalen-1-yl)acetamido)propanamido)-3-methylbutanamide

Molecular Formula

C37H41N3O6

Molecular Weight

623.73794

SMILES

CC(C)[C@H](N(C(C=O)CC1=CC=C(OC)C=C1)C([C@@H](NC(CC2=C3C=CC=CC3=CC=C2)=O)CC4=CC=C(OC)C=C4)=O)C(N)=O

solubility

Soluble in DMSO, not in water

Synonyms

TP110; TP-110; TP 110; Tyropeptin A7.

The exact mass of the compound TP-110 is 623.29954 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

TP-110 (CAS: 688737-95-3) is a highly potent, synthetic peptide-derivative proteasome inhibitor originally developed through the structural optimization of the natural product tyropeptin A [1]. It is distinguished in chemoinformatics and procurement by its strict selectivity for the chymotrypsin-like (β5) activity of the mammalian 20S proteasome, driven by an N-terminal naphthyl group and methylated hydroxy positions that enhance both target affinity and lipophilicity [2]. In industrial and advanced laboratory settings, TP-110 is primarily utilized as a highly specific biochemical probe for isolating β5-dependent proteasomal degradation pathways, as a validated structural lead for the synthesis of advanced boronic acid inhibitors, and as a potent apoptosis-inducing agent in oncology models [3]. Its defined mechanism of action and superior cell permeability make it an optimal choice for assays requiring precise proteasome inhibition without the off-target protease cross-reactivity commonly seen in earlier-generation compounds.

Substituting TP-110 with generic, broad-spectrum proteasome inhibitors (such as MG132) or clinical-grade multi-subunit inhibitors (like bortezomib) fundamentally compromises assay specificity and downstream data reproducibility [1]. While bortezomib effectively blocks the chymotrypsin-like site, it simultaneously co-inhibits the caspase-like (β1) site, confounding the analysis of subunit-specific protein degradation [2]. Similarly, the widely used benchmark MG132 exhibits significant off-target inhibition of calpains and other cellular proteases[1]. In contrast, TP-110’s unique structural modifications confer exclusive selectivity for the chymotrypsin-like catalytic site while maintaining high lipophilicity for rapid cellular uptake [3]. Utilizing non-selective alternatives in mechanistic studies or as medicinal chemistry precursors risks off-target cytotoxicity, complex degradation kinetics, and the failure to accurately isolate β5-dependent biological pathways.

Absolute Selectivity for the Chymotrypsin-Like Catalytic Site

TP-110 demonstrates exceptional specificity for the chymotrypsin-like (β5) site of the 20S proteasome, exhibiting an IC50 of 27 nM. In stark contrast to broad-spectrum inhibitors, it shows virtually no activity against the post-glutamyl-peptide hydrolyzing (PGPH/caspase-like) and trypsin-like sites, with IC50 values exceeding 100 μM [1]. This >3,700-fold selectivity window ensures that β1 and β2 subunits remain unaffected during treatment.

Evidence Dimension20S Proteasome Subunit IC50
Target Compound Data27 nM (Chymotrypsin-like site)
Comparator Or Baseline>100 μM (PGPH and Trypsin-like sites)
Quantified Difference>3,700-fold selectivity for the β5 subunit over off-target subunits.
ConditionsIn vitro purified mammalian 20S proteasome enzymatic assay.

Ensures researchers and assay developers can selectively isolate β5 subunit function without confounding experimental results with β1 or β2 subunit inhibition.

Enhanced Cytotoxicity in Multiple Myeloma Models vs. Parent Scaffold

Through structural optimization, including the addition of an N-terminal naphthyl group, TP-110 achieves an IC50 of 12 nM in RPMI8226 multiple myeloma cells[1]. This represents a massive increase in potency compared to the baseline natural product tyropeptin A, which typically requires concentrations in the ~100 nM range to achieve similar effects [2]. The enhanced lipophilicity directly translates to superior cell permeability and growth inhibition.

Evidence DimensionIn vitro cytotoxicity (IC50)
Target Compound Data12 nM (TP-110)
Comparator Or Baseline~100 nM (Tyropeptin A parent compound)
Quantified DifferenceApproximately 8- to 10-fold enhancement in cytotoxic potency.
ConditionsRPMI8226 human multiple myeloma cell line, 24-hour incubation.

Provides a highly potent, cell-permeable alternative to less optimized natural products, reducing the required compound payload in sensitive oncology assays.

Precursor Suitability for Next-Generation Boronic Acid Inhibitors

TP-110 serves as a highly validated structural lead for the synthesis of advanced boronic acid proteasome inhibitors. When the formyl group of TP-110 is substituted with boronates, the resulting derivatives maintain or exceed the inhibitory potency towards the chymotrypsin-like site (e.g., IC50 of 53 nM for optimized N-terminal 3,6-dichloro-2-pyridyl variants)[1]. Liquid-liquid partition chromatography is utilized to successfully purify these labile aminoboronic acid derivatives synthesized from the TP-110 scaffold [2].

Evidence DimensionPrecursor conversion efficacy
Target Compound DataSuccessful synthesis of boronate derivatives (IC50 = 53 nM)
Comparator Or BaselineStandard peptide aldehydes (prone to rapid off-target oxidation)
Quantified DifferenceDirect structural translation from aldehyde to highly potent boronic acid.
ConditionsChemical synthesis followed by liquid-liquid partition chromatography purification.

Makes TP-110 a critical starting material and benchmark scaffold for medicinal chemistry programs developing next-generation covalent proteasome inhibitors.

Targeted Down-Regulation of Intrinsic Apoptosis Inhibitors (IAPs)

TP-110 strongly induces apoptosis in tumor cells at concentrations as low as 0.1 μg/mL by specifically reducing the levels of intrinsic inhibitor of apoptosis proteins (cIAP-1 and XIAP) [1]. While the broad-spectrum inhibitor MG132 also reduces IAPs, TP-110 achieves this targeted down-regulation without the confounding off-target calpain inhibition associated with MG132, providing a cleaner mechanistic profile for studying Fas-mediated apoptosis sensitization [1].

Evidence DimensionApoptotic pathway isolation
Target Compound DataSelective IAP reduction without calpain inhibition
Comparator Or BaselineMG132 (IAP reduction with simultaneous calpain inhibition)
Quantified DifferenceCleaner mechanistic profile due to strict β5 selectivity.
ConditionsRPMI8226 cells, 24-hour in vitro treatment at 0.1 μg/mL.

Validates TP-110 as a superior procurement choice for studying IAP-dependent survival pathways without off-target protease interference.

Subunit-Specific Proteasome Profiling

Ideal for biochemical and cellular assays requiring exclusive inhibition of the chymotrypsin-like (β5) site. TP-110 is the procurement choice over bortezomib or MG132 when researchers must avoid confounding caspase-like or trypsin-like co-inhibition[1].

Medicinal Chemistry Scaffold Development

Highly recommended as a validated structural lead for the synthesis and optimization of novel peptide boronic acid proteasome inhibitors, utilizing its optimized N-terminal naphthyl framework to manage labile aminoboronic acid moieties [2].

Multiple Myeloma and Prostate Cancer Research

Procured as a highly potent reference compound (with IC50s in the low nanomolar range) for evaluating apoptosis mechanisms, specifically the down-regulation of cIAP-1 and XIAP in oncology models without off-target protease interference [3].

Multidrug Resistance (MDR) Mechanism Studies

Utilized in establishing TP-110-resistant cell lines (e.g., RPMI-8226/TP-110) to study P-glycoprotein (ABCB1) mediated drug-efflux pumps and evaluate cross-resistance profiles against chemotherapeutics like doxorubicin and paclitaxel [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

623.29954

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 07-15-2023
1: Iijima M, Momose I, Ikeda D. Increased ABCB1 expression in TP-110-resistant RPMI-8226 cells. Biosci Biotechnol Biochem. 2010;74(9):1913-9. Epub 2010 Sep 7. PubMed PMID: 20834157.
2: Iijima M, Momose I, Ikeda D. TP-110, a new proteasome inhibitor, down-regulates IAPs in human multiple myeloma cells. Anticancer Res. 2009 Apr;29(4):977-85. PubMed PMID: 19414335.
3: Watanabe T, Momose I, Abe M, Abe H, Sawa R, Umezawa Y, Ikeda D, Takahashi Y, Akamatsu Y. Synthesis of boronic acid derivatives of tyropeptin: proteasome inhibitors. Bioorg Med Chem Lett. 2009 Apr 15;19(8):2343-5. doi: 10.1016/j.bmcl.2009.02.117. Epub 2009 Mar 4. PubMed PMID: 19307118.
4: Zanzonico P, Dauer L, St Germain J. Operational radiation safety for PET-CT, SPECT-CT, and cyclotron facilities. Health Phys. 2008 Nov;95(5):554-70. doi: 10.1097/01.HP.0000327651.15794.f7. PubMed PMID: 18849690.
5: Momose I, Iijima M, Kawada M, Ikeda D. A new proteasome inhibitor, TP-110, induces apoptosis in human prostate cancer PC-3 cells. Biosci Biotechnol Biochem. 2007 Apr;71(4):1036-43. Epub 2007 Apr 7. PubMed PMID: 17420589.
6: Momose I, Umezawa Y, Hirosawa S, Iijima M, Iinuma H, Ikeda D. Synthesis and activity of tyropeptin A derivatives as potent and selective inhibitors of mammalian 20S proteasome. Biosci Biotechnol Biochem. 2005 Sep;69(9):1733-42. PubMed PMID: 16195592.
7: Momose I, Umezawa Y, Hirosawa S, Iinuma H, Ikeda D. Structure-based design of derivatives of tyropeptin A as the potent and selective inhibitors of mammalian 20S proteasome. Bioorg Med Chem Lett. 2005 Apr 1;15(7):1867-71. PubMed PMID: 15780623.
8: Spach MS, Heidlage JF, Darken ER, Hofer E, Raines KH, Starmer CF. Cellular Vmax reflects both membrane properties and the load presented by adjoining cells. Am J Physiol. 1992 Dec;263(6 Pt 2):H1855-63. PubMed PMID: 1481909.
9: Dowden SB, Cossins L, Glazebrook J, Ramsden M, Strike P. DNA-damage inducible genes on the I group plasmid TP 110. Biochimie. 1982 Aug-Sep;64(8-9):681-5. PubMed PMID: 6291638.

Explore Compound Types